Boc-D-glu-ome Boc-D-glu-ome
Brand Name: Vulcanchem
CAS No.: 55227-00-4
VCID: VC21538832
InChI: InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC
Molecular Formula: C11H19NO6
Molecular Weight: 261,28 g/mole

Boc-D-glu-ome

CAS No.: 55227-00-4

Cat. No.: VC21538832

Molecular Formula: C11H19NO6

Molecular Weight: 261,28 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-glu-ome - 55227-00-4

CAS No. 55227-00-4
Molecular Formula C11H19NO6
Molecular Weight 261,28 g/mole
IUPAC Name (4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1
Standard InChI Key ZAYAFKXUQMTLPL-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC

Chemical Structure and Identification

Boc-D-Glu-OMe is characterized by specific chemical identifiers that distinguish it from related compounds. The molecule contains a D-glutamic acid backbone with protective modifications that make it suitable for peptide synthesis applications.

Basic Identification Parameters

ParameterValue
CAS Number55227-00-4
Molecular FormulaC₁₁H₁₉NO₆
Molecular Weight261.28 g/mol
Chinese NameN-叔丁氧羰基-D-谷氨酸1-甲酯
AppearanceNot specified in literature

The D-configuration at the alpha carbon is a critical feature of this compound, distinguishing it from its L-isomer (CAS: 72086-72-7), which possesses different stereochemical properties and reactivity patterns . The compound's IUPAC name would be (4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, following the naming convention of its L-isomer but with the R configuration instead of S .

Structural Components

The compound consists of three primary structural components:

  • A D-glutamic acid core structure

  • A tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group

  • A methyl ester group modifying the alpha-carboxylic acid function

The gamma-carboxylic acid group remains unmodified, providing a reactive site for further chemical transformations. This selective protection pattern enables controlled peptide synthesis procedures where specific reaction sites can be selectively manipulated .

Physical and Chemical Properties

The physical and chemical properties of Boc-D-Glu-OMe determine its behavior in synthesis reactions and influence handling procedures in laboratory settings.

PropertyValue/Description
SolubilitySoluble in DMSO
Storage Temperature-20°C recommended
Stability NotesAvoid repeated freeze-thaw cycles
Long-term Storage6 months at -80°C; 1 month at -20°C

For laboratory applications, it is recommended to prepare stock solutions based on the compound's solubility profile, with appropriate aliquoting to avoid degradation through repeated freeze-thaw cycles . When preparing stock solutions, heating to 37°C followed by sonication may improve dissolution in challenging solvents .

Related Compound Properties

While specific data for Boc-D-Glu-OMe is limited in the search results, related compounds provide insight into expected physicochemical properties:

PropertyValue
Boiling PointApproximately 428.4°C (at 760 mmHg)
DensityApproximately 1.182 g/cm³
Flash PointApproximately 212.9°C

These values are based on data from the L-isomer and should be considered approximate for the D-isomer, as stereochemistry typically has minimal impact on these physical properties .

Synthesis Methods

Multiple synthetic approaches can be employed to obtain Boc-D-Glu-OMe, with the most common route involving protection of the amino group followed by selective esterification.

Standard Synthetic Route

The most straightforward synthesis involves the reaction of D-glutamic acid 5-methyl ester with di-tert-butyl dicarbonate (Boc₂O):

  • D-Glutamic acid or its derivative is dissolved in a mixture of water and 1,4-dioxane

  • Triethylamine is added as a base

  • Di-tert-butyl dicarbonate is introduced to the reaction mixture

  • The mixture is stirred at room temperature (approximately 20°C) for 18 hours

  • The product is extracted, purified, and isolated

This synthetic procedure typically yields the desired compound in high purity (>98%) . The reaction sequence is similar to that used for the L-isomer but begins with D-glutamic acid instead .

Alternative Methods

Alternative synthetic routes may include:

  • Selective esterification of Boc-D-Glu-OH using methanol and a suitable catalyst

  • Starting with D-glutamic acid dimethyl ester and selective Boc-protection of the alpha-amino group

  • Enzymatic resolution of racemic mixtures to obtain the D-isomer specifically

Each method has advantages depending on the starting materials available and the scale of synthesis required .

Applications in Chemical Research

Boc-D-Glu-OMe serves critical functions in peptide chemistry and pharmaceutical research, with applications spanning multiple domains.

Peptide Synthesis

In peptide synthesis, Boc-D-Glu-OMe is particularly valuable for:

  • Introduction of D-glutamic acid residues into peptide sequences

  • Creation of peptides with enhanced stability against enzymatic degradation

  • Development of peptides with distinct conformational properties

  • Synthesis of bioactive peptides where D-amino acids confer specialized biological activity

The incorporation of D-amino acids into peptides often results in increased resistance to proteolytic enzymes, extending biological half-life and enhancing pharmacological properties of peptide-based therapeutics .

Research Applications

Recent research has highlighted the utility of Boc-protected amino acids in advanced synthetic methodologies:

  • Carboxylic acid-catalyzed transamidation reactions for peptide synthesis

  • Preparation of di-, tri-, and oligopeptides containing D-proline residues

  • Development of peptides with unique three-dimensional structures

  • Synthesis of peptidomimetics with therapeutic potential

These applications demonstrate the compound's versatility in constructing complex molecular architectures with defined stereochemistry .

GuidelineDetails
Personal ProtectionUse appropriate PPE including gloves and eye protection
StorageKeep in tightly closed containers at -20°C
Solution PreparationPrepare stock solutions in appropriate solvents (e.g., DMSO)
AliquotingDivide solutions into single-use aliquots to prevent degradation
ShippingShip with appropriate cooling (room temperature or blue ice as needed)

These practices help maintain the compound's integrity and ensure consistent results in experimental procedures .

Hazard StatementPrecautionary Statement
H302-H315-H319-H332-H335P261-P280-P305+P351+P338

These codes indicate potential hazards including harmful if swallowed or inhaled, skin and eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves/eye protection, and carefully rinsing eyes with water if exposure occurs .

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